[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Overview
Description
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride: is a chemical compound with a molecular formula of C8H15ClN2O. It is known for its unique structure, which includes a furan ring, an amino group, and a dimethylamine group. This compound is utilized in various scientific studies due to its diverse applications in pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride typically involves the reaction of furan derivatives with dimethylamine under controlled conditions. One common method includes the use of furan-2-carbaldehyde, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- [2-Amino-2-(furan-2-yl)ethyl]methylamine
- [2-Amino-2-(furan-2-yl)ethyl]ethylamine
- [2-Amino-2-(furan-2-yl)ethyl]propylamine
Comparison: Compared to its similar compounds, [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10(2)6-7(9)8-4-3-5-11-8;;/h3-5,7H,6,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQLDXPCKGGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CO1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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